Tritylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tritylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECSRVFRKTFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tritylhydrazine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Tritylhydrazine in Complex Synthesis

In the intricate landscape of modern drug discovery and development, the precise manipulation of complex molecular architectures is paramount. The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups and orchestrate elegant and efficient reaction sequences. Among the arsenal of protective moieties, the trityl (triphenylmethyl, Tr) group holds a distinguished position, particularly for its steric bulk and acid lability. This technical guide provides an in-depth exploration of this compound, a versatile reagent that leverages the unique properties of the trityl group for the protection and manipulation of the hydrazine functionality.

This document will delve into the core chemical properties and structural features of this compound, offering field-proven insights into its synthesis, reactivity, and application. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's behavior is crucial for its effective deployment in the synthesis of novel therapeutics, particularly in the realms of peptide and heterocyclic chemistry.

Chemical Structure and Physicochemical Properties

This compound, systematically named (triphenylmethyl)hydrazine, possesses a distinctive structure dominated by the sterically demanding trityl group attached to a hydrazine moiety. This structural arrangement imparts a unique set of chemical and physical properties that are central to its utility in organic synthesis.

Molecular Structure

The trityl group consists of three phenyl rings bonded to a single tetrahedral carbon atom. This bulky framework effectively shields the attached hydrazine group, influencing its reactivity and conferring regioselectivity in certain reactions.

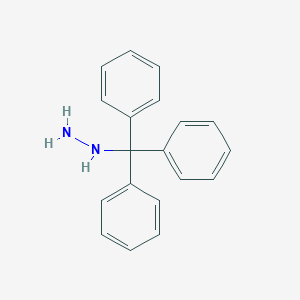

Diagram of the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂ | [1] |

| Molecular Weight | 274.36 g/mol | [2] |

| IUPAC Name | (triphenylmethyl)hydrazine | [1] |

| CAS Number | 104933-75-7 | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and pyridine.[3] | General knowledge |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely heavily on spectroscopic techniques. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be characterized by a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the fifteen protons of the three phenyl rings. The protons of the hydrazine moiety (-NH-NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The NH proton adjacent to the trityl group is anticipated to be more deshielded than the terminal NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the this compound structure. The spectrum will show signals for the aromatic carbons of the trityl group and a characteristic signal for the quaternary carbon atom of the trityl group. A ¹³C NMR spectrum is available from the University of Vienna and accessible through PubChem.[1]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbon (Trityl) | ~70-80 |

| Aromatic Carbons (Trityl) | ~125-145 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Hydrazine) | 3300-3400 (two bands) | Medium to weak, sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to strong, multiple bands |

| C-N Stretch | 1250-1350 | Medium |

Synthesis and Reactivity

Synthesis of this compound

This compound can be readily synthesized by the reaction of trityl chloride with an excess of hydrazine hydrate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine can serve as both the solvent and the base.

Diagram of the synthesis of this compound.

Caption: Synthetic route to this compound.

Reactivity and Stability

The reactivity of this compound is dominated by the properties of the trityl group.

-

Acid Lability: The trityl group is highly susceptible to cleavage under acidic conditions.[4] Treatment with mild acids, such as trifluoroacetic acid (TFA) or formic acid, readily cleaves the C-N bond, liberating the free hydrazine and the stable triphenylmethyl cation. This property is the cornerstone of its use as a protecting group.

-

Base Stability: The trityl group is generally stable to basic conditions, allowing for the selective deprotection of other protecting groups in its presence.[4]

-

Oxidation and Reduction: The trityl group is stable to a wide range of oxidizing and reducing agents, further enhancing its orthogonality in complex synthetic sequences.[4]

Application in Organic Synthesis: The Trityl Group as a Hydrazine Protectant

The primary application of this compound is as a protected form of hydrazine, allowing for the introduction of a hydrazine moiety into a molecule while preventing its undesired reactions. The trityl group serves as a temporary masking agent for one of the nitrogen atoms of hydrazine.

Experimental Protocol: Protection of a Carbonyl Compound as a Tritylhydrazone

This protocol describes a general procedure for the formation of a tritylhydrazone from a generic aldehyde or ketone.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.1 mmol)

-

Ethanol or Methanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~1-2 drops)

Procedure:

-

Dissolve the aldehyde or ketone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Ethanol/Methanol: These polar protic solvents are excellent for dissolving both the carbonyl compound and this compound.

-

Catalytic Acid: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

Experimental Protocol: Deprotection of a Tritylhydrazone

This protocol outlines the cleavage of the trityl group to regenerate the free hydrazine functionality.

Materials:

-

Tritylhydrazone (1.0 mmol)

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 10% v/v) or 90% aqueous Formic Acid

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the tritylhydrazone in dichloromethane.

-

Add the acidic deprotection solution (e.g., TFA/DCM or formic acid) to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (typically 30 minutes to a few hours), monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by washing the organic layer with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected compound. The byproduct, triphenylmethanol, can often be removed by precipitation or chromatography.

Trustworthiness of the Protocol:

This deprotection protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the deprotected product and the triphenylmethanol byproduct. Complete removal of the trityl group can be confirmed by ¹H NMR spectroscopy, where the characteristic signals of the trityl group will be absent in the final product.

Workflow for the protection and deprotection of a carbonyl compound using this compound.

Sources

- 1. rsc.org [rsc.org]

- 2. 104933-75-7 CAS MSDS (N-TRITYLHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Hydrazine, (phenylmethyl)- (CAS 555-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C19H18N2 | CID 4534991 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tritylhydrazine

Abstract

Tritylhydrazine, or (triphenylmethyl)hydrazine, is a pivotal reagent in modern organic synthesis, valued primarily for the strategic protection of the hydrazine moiety. The sterically demanding and acid-labile trityl group allows for selective functionalization at the distal nitrogen atom, making it an indispensable tool in the construction of complex heterocyclic systems and in the solid-phase synthesis of peptide hydrazides. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles. We delve into the causality behind experimental choices, present validated protocols, and explore its applications, offering researchers and drug development professionals a practical and authoritative resource.

Introduction: The Strategic Value of the Trityl Group in Hydrazine Chemistry

Hydrazine (H₂N-NH₂) is a potent binucleophilic reagent, a property that makes it a versatile building block for nitrogen-containing compounds. However, this same reactivity presents a significant challenge: controlling selectivity. Direct alkylation or acylation often leads to mixtures of mono- and di-substituted products, as well as over-alkylation.

The introduction of a bulky protecting group is the cornerstone of modern synthetic strategy to overcome this challenge.[1] The triphenylmethyl (trityl, Tr) group is exceptionally well-suited for this role. Its considerable steric bulk effectively shields one of the hydrazine nitrogen atoms, physically preventing further reaction at that site.[2]

Furthermore, the trityl group's defining characteristic is its lability under mild acidic conditions. This is due to the extraordinary stability of the triphenylmethyl cation that is formed upon cleavage, a stability conferred by the extensive resonance delocalization across the three phenyl rings. This allows for the selective deprotection of the hydrazine under conditions that leave many other protecting groups and sensitive functional groups intact, a principle known as orthogonal protection strategy.[1] Consequently, this compound serves as a critical precursor for synthesizing mono-substituted hydrazines, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely employed synthesis of this compound involves the nucleophilic substitution reaction between trityl chloride (triphenylmethyl chloride) and hydrazine.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of trityl chloride. While often depicted as a simple Sₙ2 reaction, the mechanism has significant Sₙ1 character. The polarity of the solvent and the inherent stability of the trityl cation facilitate the dissociation of the C-Cl bond to form a carbocation intermediate. Hydrazine then rapidly attacks this cation.

The reaction generates hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the hydrazine reactant, which would render it non-nucleophilic and halt the reaction.

Sources

tritylhydrazine mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of Tritylhydrazine in Organic Reactions

Abstract

This compound (H₂N-NHTrt), a sterically hindered hydrazine derivative, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, dominated by the bulky triphenylmethyl (trityl) group, impart specific reactivity and stability profiles that are highly sought after in multi-step syntheses. This technical guide provides a comprehensive examination of the core mechanisms governing the action of this compound. We will delve into its primary role as a robust protecting group for carbonyl compounds, detailing the mechanistic pathways of both hydrazone formation and cleavage. Furthermore, we will explore its critical application in solid-phase peptide synthesis for the generation of peptide hydrazides, essential precursors for native chemical ligation. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's utility, supported by detailed protocols and mechanistic diagrams.

Introduction to this compound: Structure and Significance

This compound's functionality is a direct consequence of its hybrid structure, which marries the nucleophilicity of hydrazine with the steric and electronic properties of the trityl group.

-

The Hydrazine Moiety (-NH-NH₂): Hydrazine is a powerful alpha-nucleophile. The presence of adjacent lone pairs of electrons results in inter-orbital repulsion, raising the energy of the highest occupied molecular orbital (HOMO) and making it more reactive than a simple amine[1][2]. This inherent nucleophilicity is the basis for its reaction with electrophiles, most notably carbonyl carbons.

-

The Trityl Group (-C(Ph)₃): The triphenylmethyl group is exceptionally bulky, which sterically shields the attached nitrogen atom. More importantly, it can stabilize a positive charge upon dissociation, forming the highly resonance-stabilized trityl carbocation. This property is the cornerstone of its utility as a protecting group, as it allows for cleavage under specific and often mild acidic conditions.

This combination makes this compound an ideal reagent for the reversible derivatization of aldehydes and ketones. The resulting tritylhydrazones are typically crystalline, stable solids, facilitating purification and handling while being resilient to a variety of reaction conditions under which other protecting groups might fail[3][4][5].

The Core Mechanism: Reversible Hydrazone Formation

The reaction between this compound and a carbonyl compound (aldehyde or ketone) to form a tritylhydrazone is a classic example of nucleophilic addition-elimination. This transformation is central to its function as a protecting group[6][7][8].

Mechanistic Pathway of Tritylhydrazone Formation

The reaction is typically catalyzed by a small amount of acid, which activates the carbonyl group towards nucleophilic attack. The mechanism proceeds through several equilibrium steps:

-

Carbonyl Activation (Acid Catalysis): A proton reversibly associates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen atom (NH₂) of this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a protonated tetrahedral intermediate known as a carbinolhydrazine.

-

Proton Transfer: A series of rapid proton transfers occurs, typically involving the solvent or a conjugate base, to neutralize the positive charge on the nitrogen and protonate the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

-

Dehydration: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond.

-

Deprotonation: The final step involves the removal of a proton from the newly formed iminium ion to yield the neutral tritylhydrazone product.

At neutral pH, the rate-limiting step is generally the dehydration of the tetrahedral intermediate[9].

Mechanism of Tritylhydrazone Cleavage

The regeneration of the carbonyl compound is typically achieved via hydrolysis under mild acidic conditions, effectively reversing the formation process. The stability of the departing trityl group as a cation is the thermodynamic driving force for this cleavage.

-

Protonation: The imine nitrogen of the tritylhydrazone is protonated by an acid source.

-

Nucleophilic Attack by Water: A water molecule attacks the now-electrophilic imine carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking oxygen to the adjacent nitrogen atom.

-

C-N Bond Cleavage: The C-N bond cleaves, regenerating the carbonyl group (R₂C=O) and releasing protonated this compound. The ease of this step is facilitated by the stability of the products.

In some protocols, oxidative cleavage methods can also be employed, although hydrolytic cleavage is most common due to its mildness and selectivity.

Experimental Protocols and Data

A key aspect of a reliable protecting group strategy is the efficiency and selectivity of the protection and deprotection steps. This compound excels in this regard.

Table 1: Comparative Analysis of Carbonyl Protecting Groups

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |

| Tritylhydrazone | This compound, cat. acid (e.g., AcOH), reflux | Mild aq. acid (e.g., AcOH/H₂O), Cu(OAc)₂, or oxidative conditions | Stable to bases, nucleophiles, organometallics, some reducing agents. |

| Dimethyl Acetal | Methanol, cat. acid (e.g., TsOH), Dean-Stark | Aq. acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, organometallics, reducing agents.[3] |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃, NCS, or other oxidative methods | Stable to acids, bases, nucleophiles, organometallics, reducing agents. |

Experimental Protocol: Protection and Deprotection of Cyclohexanone

Part A: Synthesis of Cyclohexanone Tritylhydrazone

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), this compound (1.05 eq), and ethanol (5 mL per mmol of cyclohexanone).

-

Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours). The product often precipitates out of the solution upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity without needing further chromatography.

Part B: Deprotection to Regenerate Cyclohexanone

-

Setup: Suspend the cyclohexanone tritylhydrazone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Reagent Addition: Add copper(II) acetate (2.0 eq) to the suspension. The copper(II) acts as a Lewis acid and a scavenger for the released this compound.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by a color change and confirmed by TLC.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified cyclohexanone.

Application in Solid-Phase Peptide Synthesis

One of the most powerful applications of this compound chemistry is in the synthesis of peptide hydrazides. These compounds are invaluable intermediates for producing larger proteins via native chemical ligation[10]. For this purpose, a polymer-bound version, typically 2-chlorotrityl hydrazine resin, is used.

The workflow involves:

-

Loading: The C-terminal amino acid, protected with an Fmoc group on its N-terminus, is coupled to the hydrazine resin.

-

Elongation: The peptide chain is extended using standard Fmoc-based solid-phase peptide synthesis (SPPS) cycles of deprotection and coupling.

-

Cleavage: The completed peptide is cleaved from the resin using a mild acid solution (e.g., dilute trifluoroacetic acid in dichloromethane). This process yields the C-terminal peptide hydrazide.

The resulting peptide hydrazide can then be converted to a peptide thioester for ligation, or used in other chemoselective ligation strategies.

Conclusion

This compound is a reagent of significant utility, whose mechanism of action is rooted in the fundamental principles of nucleophilic addition and the unique properties of the trityl group. Its primary application as a protecting group for carbonyls is defined by the formation of stable hydrazone intermediates and their subsequent mild, acid-labile cleavage. This robust yet reversible protection strategy has found high-level applications, particularly in the solid-phase synthesis of peptide hydrazides, which are crucial building blocks in the field of chemical biology and drug development. A thorough understanding of its mechanistic underpinnings allows synthetic chemists to leverage its full potential in the design and execution of complex molecular architectures.

References

- A DFT study on the heterolytic bond cleavage of hydrazones under cathodic conditions in acetonitrile. (2024). Journal of Molecular Modeling, 30(8), 294.

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions.

- Click-Triggered Bioorthogonal Bond-Cleavage Reactions. (2025).

- Hydrazone. (n.d.). In Wikipedia. Retrieved January 12, 2026.

- Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.

- Hydrazone form

- Zheng, J.-S. (2016). Trityl Hydrazine for Peptide Synthesis, Polymer-bound. In e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts.

- Protecting Groups. (n.d.).

- Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.

- Protecting Agents. (n.d.). TCI Chemicals.

- Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Hydrazone - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Tritylhydrazine

Introduction: The Strategic Importance of Tritylhydrazine in Modern Synthesis

This compound, a sterically hindered hydrazine derivative, represents a critical reagent in the arsenal of medicinal and process chemists. The bulky triphenylmethyl (trityl) group confers unique properties, influencing its reactivity, selectivity, and stability. A thorough understanding of its solubility and stability profiles is paramount for its effective utilization in multi-step syntheses, particularly in the development of novel pharmaceutical agents where reaction conditions must be meticulously controlled to ensure reproducibility and minimize impurity formation. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility and stability, offering field-proven insights and detailed experimental protocols for its characterization.

Part 1: Solubility Profile of this compound

The this compound molecule possesses a large, nonpolar surface area due to the three phenyl rings of the trityl group, and a small, polar hydrazine moiety (-NHNH₂). This amphipathic nature dictates its solubility characteristics.

Predicted Solubility in Common Solvents

Based on its structure, this compound is anticipated to exhibit the following solubility trends:

-

High Solubility: In nonpolar aprotic solvents such as toluene, diethyl ether, and dichloromethane, the large nonpolar trityl group is expected to interact favorably with the solvent molecules, leading to good solubility.

-

Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone, a degree of solubility is expected. While these solvents have dipoles that can interact with the polar hydrazine group, their overall less polar nature compared to protic solvents should still allow for solvation of the trityl group. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective solvents.

-

Low to Negligible Solubility: In polar protic solvents such as methanol, ethanol, and water, the solubility is predicted to be low. The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar trityl group, making solvation energetically unfavorable. The small polar hydrazine group is insufficient to overcome the insolubility imparted by the bulky hydrophobic moiety.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are estimations based on chemical principles and the known properties of structurally related compounds. Experimental verification is strongly recommended.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene | High | Favorable van der Waals interactions between the aromatic rings of this compound and toluene. |

| Dichloromethane (DCM) | High | Good solvation of both the nonpolar trityl group and, to some extent, the polar hydrazine moiety. | |

| Diethyl Ether | High | The nonpolar character of the solvent aligns well with the hydrophobic nature of the trityl group. | |

| Hexane | Moderate to Low | While nonpolar, the aliphatic nature of hexane may provide less favorable π-stacking interactions compared to aromatic solvents. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate | A good balance of polarity to interact with the hydrazine group and nonpolar character to solvate the trityl group. |

| Ethyl Acetate | Moderate | Similar to THF, it offers a balance of polar and nonpolar characteristics. | |

| Acetone | Moderate | The polar carbonyl group can interact with the hydrazine moiety. | |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of solvating a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for both polar and nonpolar compounds. | |

| Polar Protic | Methanol | Low | The strong hydrogen bonding network of methanol is not effectively disrupted by the large hydrophobic trityl group. |

| Ethanol | Low | Similar to methanol, the energetic cost of creating a cavity for the trityl group is high. | |

| Water | Negligible | The highly polar and hydrogen-bonding nature of water makes it a very poor solvent for the predominantly nonpolar this compound. |

Experimental Protocol for Determining the Solubility of this compound

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105, "Water Solubility," and can be adapted for organic solvents.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Immediately filter the aliquot through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Caption: Workflow for the experimental determination of this compound solubility.

Part 2: Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage, handling, and reaction conditions. Degradation can lead to the formation of impurities that may complicate purification and compromise the yield and purity of the desired product. The stability of this compound is influenced by several factors, including temperature, light, oxygen, and pH.

Thermal Stability

Experimental Protocol for Assessing Thermal Stability:

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA Analysis:

-

Accurately weigh a small sample of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

-

DSC Analysis:

-

Seal a small, accurately weighed sample of this compound in a DSC pan.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

Record the heat flow to or from the sample as a function of temperature. Exothermic peaks indicate decomposition events, while endothermic peaks correspond to melting or other phase transitions.

-

-

Isothermal Stress Testing:

-

Store samples of this compound at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

-

At specified time points, analyze the samples by HPLC or GC to quantify the remaining this compound and identify any degradation products.

-

Caption: Experimental workflow for assessing the thermal stability of this compound.

Oxidative Stability

Hydrazines are known to be susceptible to oxidation, particularly in the presence of atmospheric oxygen and metal ions, which can catalyze the degradation process. The oxidation of hydrazines can lead to the formation of various byproducts, including diazene, nitrogen gas, and ammonia. The bulky trityl group may offer some steric hindrance to the approach of oxidizing agents, but the lone pairs on the nitrogen atoms remain potential sites for oxidation.

Key Considerations for Oxidative Stability:

-

Atmosphere: Storage and handling under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidative degradation.

-

Metal Contaminants: The presence of trace metal ions can significantly accelerate the oxidation of hydrazines. The use of high-purity reagents and glass or Teflon-lined reactors is advisable.

Experimental Protocol for Assessing Oxidative Stability:

Objective: To determine the susceptibility of this compound to oxidation.

Methodology: Stress testing in the presence of an oxidizing agent.

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

-

Stress Conditions:

-

Expose the solutions to air or sparge with oxygen.

-

To accelerate degradation, a chemical oxidizing agent (e.g., a solution of hydrogen peroxide) can be added.

-

Include a control sample protected from oxygen (e.g., by purging with nitrogen).

-

-

Analysis: At regular intervals, withdraw aliquots from the solutions and analyze by HPLC or GC to monitor the disappearance of this compound and the appearance of degradation products.

Stability in Acidic and Basic Media (pH Stability)

The stability of hydrazine derivatives is often highly dependent on pH. Generally, hydrazines are more stable in acidic solutions where the lone pair of electrons on the nitrogen is protonated, rendering it less susceptible to oxidation. Conversely, in neutral or alkaline conditions, the unprotonated hydrazine is more readily oxidized.

The trityl group itself is known to be labile under acidic conditions, and cleavage of the C-N bond can occur to release the stable trityl cation. The rate of this cleavage is dependent on the acid strength and the solvent. Therefore, the stability of this compound in acidic media is a balance between the stabilization of the hydrazine moiety through protonation and the acid-catalyzed cleavage of the trityl group.

Predicted pH Stability Profile:

-

Acidic Conditions (pH < 4): Potential for cleavage of the trityl group. The rate will depend on the specific acid and conditions.

-

Neutral to Mildly Acidic Conditions (pH 4-7): Likely the region of optimal stability, where the hydrazine is partially protonated and the trityl group is relatively stable.

-

Alkaline Conditions (pH > 7): The unprotonated hydrazine is more susceptible to oxidation, potentially leading to lower stability. The trityl group is stable under basic conditions.

Experimental Protocol for Assessing pH Stability:

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology: Stability testing in buffered solutions.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare solutions of this compound in each buffer solution. A co-solvent may be necessary if the solubility is low.

-

Incubation: Store the solutions at a constant temperature.

-

Analysis: At predetermined time points, analyze the solutions by HPLC to quantify the amount of intact this compound. The appearance of triphenylmethanol or other trityl-containing byproducts would indicate cleavage of the trityl group.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Aromatic compounds, such as the phenyl rings of the trityl group, can absorb UV light, which may lead to photochemical reactions.

Experimental Protocol for Assessing Photostability:

Objective: To determine the sensitivity of this compound to light exposure.

Methodology: Forced degradation study according to ICH Q1B guidelines.

-

Sample Preparation:

-

Place a thin layer of solid this compound in a suitable transparent container.

-

Prepare a solution of this compound in a photochemically inert solvent.

-

Prepare control samples wrapped in aluminum foil to protect them from light.

-

-

Light Exposure: Expose the samples to a controlled light source that provides both visible and UV output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, compare the irradiated samples with the dark controls. Analyze for any changes in physical appearance (e.g., color) and quantify the amount of remaining this compound and any photodecomposition products by HPLC.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. Based on its chemical structure, it is predicted to be most soluble in nonpolar and polar aprotic solvents and least soluble in polar protic solvents. Its stability is a multifaceted issue, with potential degradation pathways influenced by heat, oxygen, pH, and light. The bulky trityl group likely confers some steric protection, but the inherent reactivity of the hydrazine moiety and the acid-lability of the trityl group must be carefully considered when designing synthetic routes.

For researchers, scientists, and drug development professionals, it is imperative to experimentally verify the solubility and stability of this compound under conditions relevant to their specific applications. The protocols outlined in this guide provide a robust framework for such characterization, ensuring the reliable and efficient use of this important chemical entity.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632.

- Kadereit, D., & Waldmann, H. (2001). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synthesis, 2001(10), 1571-1574.

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

ResearchGate. (2025). The effect of pH on sonochemical degradation of hydrazine. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]

-

BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Hydrazide derivatives produce active oxygen species as hydrazine.

-

ResearchGate. (2025). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- Dadparvar, M., Wagner, A., & Langer, K. (2014).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.

An In-depth Technical Guide to Tritylhydrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritylhydrazine, a derivative of hydrazine bearing a bulky trityl (triphenylmethyl) group, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. The trityl group imparts unique properties to the hydrazine moiety, primarily serving as a sterically hindered protecting group for the nitrogen atoms. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other functional groups within a molecule. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective application in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104933-75-7 | [1] |

| Molecular Formula | C₁₉H₁₈N₂ | [1][2] |

| Molecular Weight | 274.36 g/mol | [1] |

| IUPAC Name | (Triphenylmethyl)hydrazine | [2] |

| Synonyms | Trityl-hydrazine, N-Tritylhydrazide | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between trityl chloride (triphenylmethyl chloride) and hydrazine hydrate. The bulky trityl group generally leads to monosubstitution on the hydrazine molecule. The following protocol is based on established procedures for the synthesis of substituted hydrazines and provides a reliable method for the preparation of this compound in a laboratory setting.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Trityl chloride (1.0 eq)

-

Hydrazine hydrate (85% solution, ~2.2 eq)[3]

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

Celite®

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve trityl chloride (1.05 moles) in anhydrous tetrahydrofuran (350 mL).[3]

-

Cool the stirred mixture to 10–15 °C using an ice bath.[3]

-

Slowly add a solution of 85% hydrazine hydrate (2.22 moles) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10°C and 20°C.[3] The use of an excess of hydrazine hydrate helps to minimize the formation of the disubstituted product.[4]

-

After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.[3]

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is drawn off and discarded.[3]

-

The upper THF layer containing the product is filtered through a bed of Celite® to remove any suspended particles.[3]

-

The clear filtrate is then stirred vigorously while slowly adding two volumes of distilled water. This will cause the this compound to precipitate out of the solution as a white solid.[3]

-

Collect the crystalline product by vacuum filtration, wash with distilled water, and dry under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a reduced temperature to control the exothermicity of the reaction between the acyl chloride and hydrazine, and to minimize potential side reactions.

-

Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate shifts the reaction equilibrium towards the formation of the desired monosubstituted product and reduces the likelihood of forming 1,2-bis(trityl)hydrazine.[4]

-

Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting material, trityl chloride, to triphenylcarbinol.

-

Precipitation with Water: this compound is sparingly soluble in water. Adding water to the THF solution effectively induces the precipitation of the product, providing a simple and efficient method of isolation.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a protected hydrazine synthon. The bulky trityl group provides steric hindrance, preventing unwanted reactions at the protected nitrogen atom while allowing the terminal -NH₂ group to participate in various chemical transformations.

This compound as a Protecting Group

The trityl group is a well-established protecting group for amines, alcohols, and thiols.[5] In the context of hydrazine, it allows for the selective functionalization of one of the nitrogen atoms. The trityl group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, which makes it an orthogonal protecting group to many other commonly used protecting groups in organic synthesis.

Synthesis of Heterocyclic Compounds

Hydrazine and its derivatives are key building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, many of which are of pharmaceutical importance. This compound can be employed in the synthesis of pyrazoles, pyridazines, and other heterocyclic systems where a protected hydrazine is required to control the regioselectivity of the cyclization reactions.

Peptide Synthesis

This compound, particularly in its polymer-bound form, is a valuable reagent in solid-phase peptide synthesis (SPPS).[5] It is used to generate peptide hydrazides, which are important intermediates in the convergent synthesis of large peptides and proteins through native chemical ligation.[5]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the fifteen protons of the three phenyl rings of the trityl group. The protons of the hydrazine moiety (-NH-NH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the trityl group. The quaternary carbon of the trityl group (C(Ph)₃) would appear at a distinct chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (274.36 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the hydrazine moiety.

Safety and Handling

This compound, as a derivative of hydrazine, should be handled with care, adhering to strict safety protocols. Hydrazine and its derivatives are known to be toxic.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.

Handling:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. Its utility as a protected hydrazine synthon allows for the controlled and selective synthesis of complex molecules. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful and safe application in the laboratory.

References

-

PubChem. This compound. [Link]

- Zheng, J.-S., et al. (2016). Trityl Hydrazine for Peptide Synthesis, Polymer-bound. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative annulation of arylhydrazines with terminal alkynes.

-

ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [Link]

- Thiel, O. R., & Achmatowicz, M. M. (2014). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 91, 197-208.

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- Reich, H. J. (2021). 13C NMR Chemical Shifts.

-

SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

- University of California, Los Angeles. 13-C NMR Chemical Shift Table.

- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.

- Al-Assar, F. M., & Al-Jalal, N. A. (2008). Unusual course of reaction of triphenyl(2- p -toluylethyl)phosphonium bromide with hydrazine. Russian Journal of General Chemistry, 78(8), 1545-1547.

- Google Patents. (2010). Preparation method for triphenylchloromethane. CN101759523A.

- Royal Society of Chemistry.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- ResearchGate. (2015). How can I reduce the formation of this structure? [Discussion thread].

- Google Patents. (2019). A kind of method of hydrazine hydrate method synthesis tetrazoleacetic acid. CN110305070A.

Sources

A Spectroscopic Guide to Tritylhydrazine: Unveiling Molecular Structure and Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular entities is paramount. Tritylhydrazine (C₁₉H₁₈N₂), a versatile reagent and building block, is no exception. Its utility in the synthesis of various nitrogen-containing heterocycles and as a protective group demands a thorough understanding of its structural features. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. We will delve into the theoretical underpinnings of each technique, present expected spectral data, and provide field-proven insights into data acquisition and interpretation, thereby equipping researchers with the knowledge to confidently synthesize and validate this important chemical compound.

The Molecular Blueprint: An Introduction to this compound

This compound, also known as (triphenylmethyl)hydrazine, possesses a unique structure dominated by the bulky trityl (triphenylmethyl) group attached to a hydrazine moiety. This sterically demanding group significantly influences the molecule's reactivity and its spectroscopic signature. Understanding the interplay between the phenyl rings, the quaternary carbon, and the hydrazine functional group is key to interpreting its spectral data.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons of the three phenyl rings. Due to the free rotation around the C-C and C-N bonds, these 15 protons are often observed as a complex multiplet in the aromatic region of the spectrum. The protons of the hydrazine moiety (-NH-NH₂) will appear as distinct signals, the chemical shifts of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 15H | Aromatic protons (Ph-H) |

| Variable | br s | 1H | -NH- |

| Variable | br s | 2H | -NH₂ |

Note: The chemical shifts for the NH and NH₂ protons are highly variable and may exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | ipso-Carbons of phenyl rings |

| ~ 128 - 130 | ortho-, meta-, and para-Carbons of phenyl rings |

| ~ 75 | Quaternary carbon (C(Ph)₃) |

The quaternary carbon of the trityl group is characteristically shifted downfield due to the cumulative electron-withdrawing effect of the three phenyl rings. The aromatic carbons will appear in the typical range for benzene derivatives.

Experimental Protocol for NMR Data Acquisition

Workflow for Acquiring High-Quality NMR Spectra:

Figure 2: A generalized workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. By absorbing infrared radiation at specific wavelengths, functional groups produce a characteristic fingerprint in the IR spectrum. For this compound, the key vibrational modes are associated with the N-H bonds of the hydrazine moiety and the C-H and C=C bonds of the aromatic rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3400 | Medium | N-H stretch | Hydrazine (-NH₂) |

| 3020 - 3080 | Medium | C-H stretch | Aromatic |

| 1590 - 1610 | Medium | C=C stretch | Aromatic |

| 1490 - 1510 | Medium | C=C stretch | Aromatic |

| 690 - 770 | Strong | C-H bend (out-of-plane) | Monosubstituted benzene |

The presence of two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group of the hydrazine. The sharp peaks in the aromatic region confirm the presence of the phenyl rings.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Step-by-Step Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) will confirm its molecular formula. The fragmentation pattern is often dominated by the stable trityl cation.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₉H₁₈N₂

-

Molecular Weight: 274.37 g/mol [1]

-

Expected Molecular Ion Peak (m/z): 274 (as [M]⁺) or 275 (as [M+H]⁺ in ESI)

Fragmentation Pathway:

The most prominent fragmentation pathway for this compound under electron ionization (EI) is the cleavage of the C-N bond to form the highly stable trityl cation.

Figure 3: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

General Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals in the ¹H and ¹³C NMR spectra map the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation pathways. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently utilize this compound in their synthetic endeavors, assured of its identity and quality.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link][2]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][3]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link][4]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link][5]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][6]

Sources

Tritylhydrazine: A Technical Guide to Physical Characteristics and Safe Handling

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Tritylhydrazine is a sterically hindered hydrazine derivative utilized in organic synthesis, particularly for the creation of complex nitrogen-containing molecules in pharmaceutical and materials science research. The bulky trityl (triphenylmethyl) group imparts unique reactivity and stability to the hydrazine moiety, but it also necessitates specific handling protocols. This guide provides a comprehensive overview of the physical properties of this compound and detailed, field-tested procedures for its safe handling, storage, and disposal. It is intended to equip laboratory personnel with the knowledge required to use this reagent safely and effectively, grounding all recommendations in established principles of chemical safety and synthetic organic chemistry.

Physical and Chemical Properties

This compound is a solid compound under standard laboratory conditions. Its key physical and chemical identifiers are summarized below.

General Appearance

While lot-to-lot variations may occur, this compound is typically supplied as a solid. When dealing with a polymer-bound version of the reagent, it may appear as yellow beads[1]. For the unbound reagent, expect a crystalline or powdered solid.

Quantitative Data

The fundamental properties of this compound are detailed in the table below, providing essential data for reaction planning and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂ | PubChem[2] |

| Molecular Weight | 274.36 g/mol | Alfa Chemistry[3], PubChem[2] |

| CAS Number | 104933-75-7 | Alfa Chemistry[3] |

| Physical State | Solid | General |

| Storage Temperature | -20 °C | ResearchGate[1] |

Hazard Identification and Risk Mitigation

As a hydrazine derivative, this compound must be handled with significant caution. Hydrazines as a class are known for their potential toxicity and reactivity. The following sections outline the necessary precautions.

Core Hazards

It is prudent to assume this compound carries hazards similar to other hydrazines, which include:

-

Toxicity : Presumed to be harmful if inhaled or swallowed[1]. Hydrazine itself is a known animal carcinogen and a potential human carcinogen[4][5].

-

Corrosivity : May cause severe skin burns and eye damage.

-

Reactivity : Anhydrous hydrazine can be explosive, especially in contact with metals[4][5]. While the trityl group adds stability, decomposition upon heating or reaction with incompatible materials should be considered a risk.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound. The choice of PPE is dictated by the need to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Caption: Hierarchy of personal protective equipment for this compound.

Engineering Controls & Work Practices

-

Ventilation : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1][4].

-

Inert Atmosphere : Due to the reactivity of hydrazines, handling and reactions are often best performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions[1].

-

Waste Disposal : Hydrazine-containing waste is hazardous. It must be collected in a designated, sealed waste container and disposed of according to institutional and local regulations. Avoid mixing with waste streams containing heavy metals or strong oxidizers[5].

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.

-

Temperature : Store at -20°C for long-term stability[1].

-

Atmosphere : Keep the container tightly closed and store under an inert gas like argon to prevent degradation from moisture and air[1].

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and metals.

Representative Experimental Protocol: Synthesis of a Hydrazone

This protocol provides a generalized, step-by-step methodology for the synthesis of a hydrazone from an aldehyde using this compound. The causality behind each step is explained to ensure both safety and reaction success.

Objective: To synthesize a tritylhydrazone derivative for subsequent cleavage or modification.

Materials:

-

This compound

-

Anhydrous Ethanol (or other suitable solvent)

-

Aldehyde of interest

-

Glacial Acetic Acid (catalyst)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line

Caption: Step-by-step workflow for hydrazone synthesis.

Methodology:

-

Apparatus Setup:

-

Action: Assemble a round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Rationale: The inert atmosphere prevents potential oxidation of the hydrazine and any sensitive functional groups on the aldehyde. All glassware must be thoroughly dried to prevent hydrolysis of the resulting hydrazone.

-

-

Reagent Preparation:

-

Action: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

-

Rationale: Using an anhydrous solvent is critical. Water can compete with the hydrazine in reacting with the aldehyde and can also hydrolyze the product.

-

-

Reaction Initiation:

-

Action: To the stirring solution of this compound, add a solution of the aldehyde (1.0 equivalent in anhydrous ethanol) dropwise. After the addition is complete, add a few drops of glacial acetic acid.

-

Rationale: Dropwise addition helps to control any potential exotherm. The acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to make the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

-

-

Reaction Monitoring:

-

Action: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Rationale: TLC provides a simple and effective way to determine when the reaction is complete, preventing unnecessary heating or extended reaction times that could lead to side product formation.

-

-

Work-up and Isolation:

-

Action: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography.

-

Rationale: The work-up procedure is designed to remove the solvent and the acid catalyst. The choice between recrystallization and chromatography depends on the physical properties of the product and the nature of any impurities.

-

Conclusion

This compound is a specialized reagent with significant utility in modern organic synthesis. Its effective use is predicated on a thorough understanding of its physical properties and potential hazards. By implementing the stringent handling, storage, and procedural guidelines outlined in this document—grounded in the established best practices of resources like Organic Syntheses[5][6][7]—researchers can safely harness its synthetic potential while maintaining the highest standards of laboratory safety.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Trityl Hydrazine for Peptide Synthesis, Polymer-bound. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Hydrazines. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Organic Syntheses. Organic Syntheses Procedure, Coll. Vol. 10, p.194 (2004); Vol. 79, p.209 (2002). [Link]

-

Organic Syntheses. Organic Syntheses Procedure, Vol. 90, p. 243 (2013). [Link]

-

Organic Syntheses. Organic Syntheses Procedure, Coll. Vol. 6, p.293 (1988); Vol. 56, p.32 (1977). [Link]

Sources

The Unexplored Therapeutic Potential of Tritylhydrazine Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting Uncharted Territory in Medicinal Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the promising yet largely uncharted territory of tritylhydrazine derivatives. Acknowledging the current landscape, specific literature detailing the biological activities of compounds bearing the distinct trityl (triphenylmethyl) moiety on a hydrazine scaffold is notably scarce. However, the extensive and well-documented bioactivities of the broader classes of hydrazine and hydrazone derivatives provide a compelling rationale for the exploration of their trityl-substituted counterparts.

This guide is structured to provide a comprehensive exploration of the known biological activities within the hydrazine and hydrazone chemical space, offering a solid foundation upon which the potential of this compound derivatives can be hypothesized and investigated. We will delve into the established antimicrobial, anticancer, and anticonvulsant properties of these related compounds, presenting detailed experimental protocols, mechanistic insights, and structure-activity relationships. It is our assertion that the bulky, lipophilic trityl group could significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity. This document serves as both a review of the established and a roadmap for the future, aiming to catalyze new research endeavors into the promising field of this compound derivatives.

The Hydrazone Scaffold: A Privileged Motif in Medicinal Chemistry

Hydrazones, characterized by the R1R2C=NNH2 structure, are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] Their diverse biological activities are attributed to the presence of the azometine group (-NHN=CH-), which can participate in various biological interactions.[2] The synthesis of hydrazones is typically straightforward, often involving the condensation of a hydrazine or hydrazide with an aldehyde or ketone.[1] This synthetic accessibility allows for the facile generation of large libraries of derivatives for biological screening.

The biological profile of hydrazones is remarkably broad, encompassing antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities, among others.[2][3] This wide spectrum of activity underscores the potential of the hydrazone scaffold as a privileged structure in drug design.

Antimicrobial Activity: A Continuing Quest for Novel Agents

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents. Hydrazone derivatives have emerged as a promising class of compounds in this arena.[4]

Antibacterial and Antifungal Spectrum

Numerous studies have demonstrated the efficacy of hydrazone derivatives against a wide range of pathogenic bacteria and fungi.[4][5][6] For instance, certain hydrazide-hydrazones have shown significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to or greater than standard antibiotics like ampicillin.[4] The antifungal activity of hydrazones has also been well-documented, with some derivatives showing promising results against various Candida and Trichosporon species.[7][8]

Table 1: Selected Hydrazone Derivatives with Antimicrobial Activity

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| Hydrazide-Hydrazones | Staphylococcus aureus, Escherichia coli | 6.25 - 12.5 µg/mL | [4] |

| Indol-2-one Derivatives | Candida albicans, Fusarium oxysporum | 31.25 - 125 µg/mL | [5] |

| Steroidal Hydrazones | Bacillus cereus, Various Fungi | 0.37 - 3.00 mg/mL | [9] |

| Pyrazoline Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | 32 - 64 µg/mL | [10] |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of hydrazone derivatives are not fully elucidated but are thought to be multifactorial. Some proposed mechanisms include:

-

Inhibition of Microbial Enzymes: Hydrazones may act as inhibitors of essential microbial enzymes, disrupting critical metabolic pathways.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many hydrazones may facilitate their interaction with and disruption of the microbial cell membrane, leading to cell lysis.[8]

-

Chelation of Trace Metals: The ability of some hydrazones to chelate essential metal ions can inhibit microbial growth.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method for evaluating the in vitro antimicrobial activity of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 1: Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Hydrazone derivatives have demonstrated significant potential as antiproliferative agents, with some compounds exhibiting potent activity against a variety of cancer cell lines.[11][12]

Spectrum of Anticancer Activity